N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16406143
InChI: InChI=1S/C19H22ClNO4S/c1-13(2)19(22)21(16-9-10-26(23,24)12-16)11-17-7-8-18(25-17)14-3-5-15(20)6-4-14/h3-8,13,16H,9-12H2,1-2H3
SMILES:
Molecular Formula: C19H22ClNO4S
Molecular Weight: 395.9 g/mol

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

CAS No.:

Cat. No.: VC16406143

Molecular Formula: C19H22ClNO4S

Molecular Weight: 395.9 g/mol

* For research use only. Not for human or veterinary use.

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide -

Specification

Molecular Formula C19H22ClNO4S
Molecular Weight 395.9 g/mol
IUPAC Name N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide
Standard InChI InChI=1S/C19H22ClNO4S/c1-13(2)19(22)21(16-9-10-26(23,24)12-16)11-17-7-8-18(25-17)14-3-5-15(20)6-4-14/h3-8,13,16H,9-12H2,1-2H3
Standard InChI Key LMRXUVHDVAMLQQ-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Introduction

The compound N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a synthetic organic molecule characterized by its complex structure and potential applications in medicinal chemistry. This article provides a detailed examination of its chemical properties, synthesis, structural features, and potential biological relevance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate heterocyclic chemistry and functional group modifications. Below is a generalized pathway:

  • Preparation of the Furan Derivative:

    • The furan ring substituted with a 4-chlorophenyl group can be synthesized via electrophilic substitution or palladium-catalyzed cross-coupling reactions.

  • Formation of the Sulfone Moiety:

    • The tetrahydrothiophene ring is oxidized to the sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Amide Bond Formation:

    • The final step involves coupling the sulfone derivative with the furan compound using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

Structural Features

The molecular structure of this compound is defined by several notable features:

  • Furan Ring: A five-membered aromatic heterocycle containing one oxygen atom, contributing to the molecule's electron density and aromaticity.

  • Chlorophenyl Substitution: Enhances hydrophobicity and may influence binding interactions in biological systems.

  • Sulfone Group: Provides polarity and potential hydrogen bonding sites.

  • Amide Functional Group: A key pharmacophore often associated with bioactivity due to its ability to form hydrogen bonds.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts for protons (1^{1}H) and carbons (13^{13}C).
Mass Spectrometry (MS)Confirms molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Detects functional groups through characteristic absorption bands.
X-ray CrystallographyDetermines three-dimensional molecular geometry.

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